Xpo1-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xpo1-IN-1 is a selective inhibitor of nuclear export (SINE) compound that targets exportin 1 (XPO1), also known as chromosome region maintenance protein 1. XPO1 is a key protein involved in the transport of various molecules, including proteins and ribonucleic acids, from the nucleus to the cytoplasm. Dysregulation of XPO1 has been implicated in several cancers and other diseases, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xpo1-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Xpo1-IN-1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of the original compound .

Scientific Research Applications

Xpo1-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Xpo1-IN-1 exerts its effects by binding to XPO1 and inhibiting its function. This inhibition prevents the nuclear export of proteins and ribonucleic acids, leading to the accumulation of these molecules in the nucleus. The buildup of tumor suppressor proteins in the nucleus triggers apoptosis in cancer cells while sparing normal cells . The molecular targets and pathways involved include the nuclear export signal (NES) and the GTPase Ran, which are essential for the transport function of XPO1 .

Comparison with Similar Compounds

Xpo1-IN-1 is part of a class of compounds known as selective inhibitors of nuclear export (SINE). Similar compounds include:

Selinexor (KPT-330): Another SINE compound with a similar mechanism of action but different pharmacokinetic properties.

Eltanexor (KPT-8602): A next-generation SINE compound with improved tolerability and efficacy.

Felezonexor (SL-801): A SINE compound under investigation for its potential therapeutic applications.

This compound is unique in its specific binding affinity and selectivity for XPO1, making it a valuable tool for research and therapeutic development .

Biological Activity

Xpo1-IN-1, a selective inhibitor of the nuclear export protein exportin-1 (XPO1), has garnered significant attention in cancer research due to its role in modulating the export of key regulatory proteins and RNAs from the nucleus to the cytoplasm. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant clinical findings.

Overview of XPO1

XPO1 is crucial for nucleocytoplasmic transport, facilitating the export of proteins and RNAs that are vital for various cellular functions. Its overexpression is linked to tumorigenesis and drug resistance in multiple cancers, including diffuse large B-cell lymphoma (DLBCL) and ovarian cancer. Targeting XPO1 with inhibitors like this compound aims to restore the normal localization of tumor suppressor proteins and enhance the efficacy of existing therapies.

XPO1 operates by forming a complex with cargo molecules and RanGTP, significantly increasing its binding affinity. This ternary complex translocates through the nuclear pore complex (NPC), where hydrolysis of RanGTP to RanGDP releases the cargo into the cytoplasm. In cancer cells, overactive XPO1 leads to the aberrant export of tumor suppressors such as p53 and RB1, contributing to uncontrolled cell proliferation.

Therapeutic Potential

Inhibition of XPO1 has shown promise in various preclinical and clinical studies:

- Increased Sensitivity to Chemotherapy : XPO1 inhibitors like this compound have been demonstrated to sensitize cancer cells to DNA-damaging agents. For instance, studies indicate that inhibiting XPO1 enhances the efficacy of platinum-based chemotherapy in ovarian cancer models .

- Synergistic Effects : The combination of XPO1 inhibitors with other treatments has been shown to produce synergistic effects, leading to reduced tumor growth and improved survival rates in animal models .

Case Studies

- Ovarian Cancer : A phase I trial involving XPO1 inhibition in patients with platinum-resistant ovarian cancer reported that 3 out of 5 patients experienced halted tumor growth, demonstrating both safety and preliminary efficacy .

- Diffuse Large B-Cell Lymphoma (DLBCL) : In DLBCL patients, XPO1 overexpression was correlated with poor responses to standard therapies. The use of selinexor (another XPO1 inhibitor) in combination with chemoimmunotherapy showed promising results in increasing sensitivity to treatment .

Data Table: Summary of Clinical Trials Involving XPO1 Inhibitors

| Study Type | Cancer Type | Treatment | Results |

|---|---|---|---|

| Phase I Trial | Ovarian Cancer | Selinexor + Platinum | Tumor growth halted in 3/5 patients |

| Phase I Trial | DLBCL | Selinexor + Chemoimmunotherapy | Increased sensitivity to DNA damage |

| Preclinical Study | Solid Tumors | SINE Compounds | Significant reduction in tumor growth |

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of XPO1 inhibitors:

- Regulation of mRNA Export : XPO1 plays a pivotal role in exporting mRNAs related to DNA damage repair. Inhibiting this process can lead to decreased expression of repair proteins, enhancing cytotoxicity against cancer cells under genotoxic stress .

- Biomarker Potential : High expression levels of XPO1 have been associated with poor clinical outcomes in various cancers, suggesting its potential as a biomarker for stratifying patients who may benefit from targeted therapies .

Properties

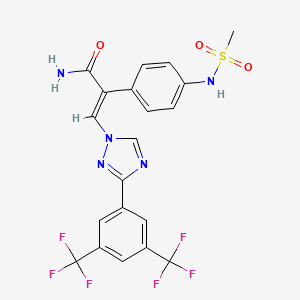

Molecular Formula |

C20H15F6N5O3S |

|---|---|

Molecular Weight |

519.4 g/mol |

IUPAC Name |

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-[4-(methanesulfonamido)phenyl]prop-2-enamide |

InChI |

InChI=1S/C20H15F6N5O3S/c1-35(33,34)30-15-4-2-11(3-5-15)16(17(27)32)9-31-10-28-18(29-31)12-6-13(19(21,22)23)8-14(7-12)20(24,25)26/h2-10,30H,1H3,(H2,27,32)/b16-9+ |

InChI Key |

WULLCOQWAPGBSM-CXUHLZMHSA-N |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)/C(=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)/C(=O)N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.